(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester
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Overview
Description
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a carbamic acid ester group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester typically involves the reaction of 2,4,6-trichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trichloroaniline+Ethyl chloroformate→(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines.
Scientific Research Applications
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ethyl)-acetamide: Similar structure but with an acetamide group instead of a carbamic acid ester.
Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate: Similar ester group but with different substituents on the phenyl ring.
Uniqueness
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester is unique due to its specific arrangement of chlorine atoms and the presence of both an amino and ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
70023-85-7 |
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Molecular Formula |
C11H10Cl6N2O2 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(2,4,6-trichloroanilino)ethyl]carbamate |
InChI |
InChI=1S/C11H10Cl6N2O2/c1-2-21-10(20)19-9(11(15,16)17)18-8-6(13)3-5(12)4-7(8)14/h3-4,9,18H,2H2,1H3,(H,19,20) |
InChI Key |
RDRMYYYUTJIZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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